Cas no 893723-81-4 (6-(Thiophen-3-yl)picolinic acid)
6-(Thiophen-3-yl)picolinic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(thiophen-3-yl)picolinic acid
- 6-thiophen-3-ylpyridine-2-carboxylic Acid
- V8791
- 6-(Thiophen-3-yl)picolinic acid
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- MDL: MFCD06496617
- Inchi: 1S/C10H7NO2S/c12-10(13)9-3-1-2-8(11-9)7-4-5-14-6-7/h1-6H,(H,12,13)
- InChI Key: OWCIGXCPSXNXGD-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C=CC=C(C(=O)O)N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- XLogP3: 2.1
- Topological Polar Surface Area: 78.4
6-(Thiophen-3-yl)picolinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B588298-10mg |
6-(thiophen-3-yl)picolinic Acid |
893723-81-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B588298-50mg |
6-(thiophen-3-yl)picolinic Acid |
893723-81-4 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B588298-100mg |
6-(thiophen-3-yl)picolinic Acid |
893723-81-4 | 100mg |
$ 230.00 | 2022-06-07 | ||
| abcr | AB323051-250 mg |
6-(Thiophen-3-yl)picolinic acid; 95% |
893723-81-4 | 250mg |
€382.00 | 2023-04-26 | ||
| abcr | AB323051-1 g |
6-(Thiophen-3-yl)picolinic acid; 95% |
893723-81-4 | 1g |
€892.00 | 2023-04-26 | ||
| Enamine | EN300-238654-1g |
6-(thiophen-3-yl)pyridine-2-carboxylic acid |
893723-81-4 | 90% | 1g |
$541.0 | 2023-09-15 | |
| Enamine | EN300-238654-5g |
6-(thiophen-3-yl)pyridine-2-carboxylic acid |
893723-81-4 | 90% | 5g |
$1572.0 | 2023-09-15 | |
| Enamine | EN300-238654-10g |
6-(thiophen-3-yl)pyridine-2-carboxylic acid |
893723-81-4 | 90% | 10g |
$2331.0 | 2023-09-15 | |
| abcr | AB323051-250mg |
6-(Thiophen-3-yl)picolinic acid, 95%; . |
893723-81-4 | 95% | 250mg |
€382.00 | 2025-03-19 | |
| abcr | AB323051-1g |
6-(Thiophen-3-yl)picolinic acid, 95%; . |
893723-81-4 | 95% | 1g |
€892.00 | 2025-03-19 |
6-(Thiophen-3-yl)picolinic acid Suppliers
6-(Thiophen-3-yl)picolinic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 6-(Thiophen-3-yl)picolinic acid
6-(Thiophen-3-yl)picolinic acid: A Comprehensive Overview
6-(Thiophen-3-yl)picolinic acid, identified by the CAS registry number CAS No 893723-81-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, which belongs to the class of picolinic acids, has garnered attention due to its unique structural features and potential applications in various scientific domains. The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 6-position and a thiophene ring at the 3-position. This combination of functional groups imparts distinctive electronic and steric properties to the molecule, making it a valuable component in research and development.
Recent studies have highlighted the versatility of 6-(Thiophen-3-yl)picolinic acid in diverse applications. For instance, its ability to coordinate with metal ions has been exploited in the synthesis of metalloorganic frameworks (MOFs) and coordination polymers. These materials exhibit high surface areas and porosity, rendering them suitable for gas storage, catalysis, and sensing applications. Moreover, the thiophene moiety in the molecule contributes to its aromaticity and conjugation, which are crucial for electronic applications such as organic electronics and photovoltaics.
The synthesis of CAS No 893723-81-4 typically involves multi-step organic reactions, including Friedel-Crafts alkylation or coupling reactions. Researchers have optimized these synthetic routes to achieve high yields and purity, ensuring the compound's reliability for downstream applications. The compound's stability under various conditions has also been evaluated, making it suitable for use in both laboratory settings and industrial processes.
In terms of biological applications, 6-(Thiophen-3-yl)picolinic acid has shown promise as a ligand in metalloenzyme mimics and drug delivery systems. Its ability to chelate metal ions such as zinc, copper, and iron makes it a potential candidate for designing complexes with specific catalytic or therapeutic properties. Additionally, studies have explored its role as an inhibitor of certain enzymes, highlighting its potential in drug discovery.
The environmental impact of CAS No 893723-81-4 has also been a topic of recent research. Assessments of its biodegradability and toxicity indicate that it poses minimal risk under standard usage conditions. However, further studies are warranted to fully understand its long-term effects on ecosystems.
In conclusion, 6-(Thiophen-3-yl)picolinic acid, with its unique structure and versatile properties, continues to be a focal point in scientific research. Its applications span across multiple disciplines, from materials science to pharmacology, underscoring its importance as a valuable compound in modern chemistry.
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